3-Ethynyl-1,1-dimethoxycyclobutane

Description

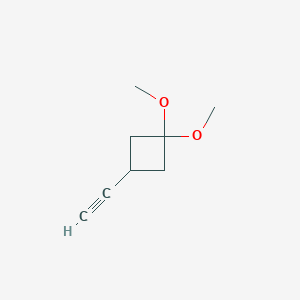

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1,1-dimethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-7-5-8(6-7,9-2)10-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRJMOLVGHCUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethynyl-1,1-dimethoxycyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of 3-ethynyl-1,1-dimethoxycyclobutane, a valuable building block in medicinal chemistry and organic synthesis. The unique conformational constraints and three-dimensional architecture of the cyclobutane scaffold offer significant advantages in drug design, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[1][2][3] The incorporation of an ethynyl group provides a versatile handle for further functionalization, including click chemistry and cross-coupling reactions.

Retrosynthetic Strategy and Pathway Design

The synthesis of this compound can be approached through several strategic disconnections. A logical and efficient pathway commences with a readily available functionalized cyclobutane precursor, followed by the sequential introduction of the gem-dimethoxy and ethynyl moieties. The chosen strategy prioritizes the use of robust and well-established chemical transformations to ensure high yields and reproducibility.

Our retrosynthetic analysis identifies 3-oxocyclobutanecarboxylic acid as a suitable starting material. This compound can be converted to a key aldehyde intermediate, which then undergoes a one-carbon homologation to install the terminal alkyne. The ketone functionality is protected as a dimethyl ketal prior to the final ethynylation step.

Caption: Retrosynthetic analysis of this compound.

Synthetic Protocol

The following sections provide a detailed, step-by-step methodology for the synthesis of this compound, starting from 3-oxocyclobutanecarboxylic acid.

Part 1: Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

The initial steps involve the esterification of the carboxylic acid and subsequent protection of the ketone as a dimethyl ketal.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The carboxylic acid is first converted to its methyl ester to prevent side reactions in the subsequent ketalization step.

-

Reaction: 3-Oxocyclobutanecarboxylic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid.

-

Rationale: Fischer esterification is a reliable and high-yielding method for the preparation of esters from carboxylic acids and alcohols.

Step 2: Ketalization of Methyl 3-oxocyclobutane-1-carboxylate

The ketone functionality is protected as a dimethyl ketal using trimethyl orthoformate.[4][5]

-

Reaction: Methyl 3-oxocyclobutane-1-carboxylate is treated with trimethyl orthoformate and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in methanol.

-

Rationale: The formation of the ketal protects the ketone from reacting in the subsequent reduction step. Trimethyl orthoformate serves as both the reagent and a water scavenger, driving the equilibrium towards product formation.[6][7]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Oxocyclobutanecarboxylic Acid | 1.0 | 114.10 | 10.0 g |

| Methanol | solvent | 32.04 | 100 mL |

| Sulfuric Acid (conc.) | catalytic | 98.08 | 0.5 mL |

| Trimethyl Orthoformate | 1.5 | 106.12 | 13.9 mL |

| p-Toluenesulfonic Acid | catalytic | 172.20 | 150 mg |

Experimental Procedure:

-

To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g) in methanol (100 mL) is added concentrated sulfuric acid (0.5 mL). The mixture is heated to reflux for 4 hours.

-

The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude methyl 3-oxocyclobutane-1-carboxylate.

-

The crude ester is dissolved in methanol (100 mL), and trimethyl orthoformate (13.9 mL) and p-toluenesulfonic acid (150 mg) are added. The mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of triethylamine (1 mL) and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford methyl 3,3-dimethoxycyclobutane-1-carboxylate.

Part 2: Synthesis of 1,1-Dimethoxycyclobutane-3-carbaldehyde

The ester is reduced to the corresponding primary alcohol, which is then oxidized to the aldehyde.

Step 3: Reduction of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

The methyl ester is reduced to the primary alcohol using a mild reducing agent.

-

Reaction: Methyl 3,3-dimethoxycyclobutane-1-carboxylate is treated with lithium aluminum hydride (LiAlH₄) in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Rationale: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.

Step 4: Oxidation of (3,3-Dimethoxycyclobutyl)methanol

The primary alcohol is oxidized to the aldehyde using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

-

Reaction: (3,3-Dimethoxycyclobutyl)methanol is oxidized using pyridinium chlorochromate (PCC) or a Swern oxidation.[8]

-

Rationale: PCC and Swern oxidation are selective methods for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Methyl 3,3-dimethoxycyclobutane-1-carboxylate | 1.0 | 174.19 | 10.0 g |

| Lithium Aluminum Hydride (LiAlH₄) | 1.2 | 37.95 | 2.6 g |

| Pyridinium Chlorochromate (PCC) | 1.5 | 215.56 | 18.6 g |

| Dichloromethane (DCM) | solvent | 84.93 | 200 mL |

Experimental Procedure:

-

A solution of methyl 3,3-dimethoxycyclobutane-1-carboxylate (10.0 g) in dry THF (50 mL) is added dropwise to a suspension of LiAlH₄ (2.6 g) in dry THF (100 mL) at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 2 hours.

-

The reaction is carefully quenched by the sequential addition of water (2.6 mL), 15% aqueous NaOH (2.6 mL), and water (7.8 mL). The resulting precipitate is filtered off and the filtrate is concentrated to give crude (3,3-dimethoxycyclobutyl)methanol.

-

To a suspension of PCC (18.6 g) in dry DCM (200 mL) is added a solution of crude (3,3-dimethoxycyclobutyl)methanol in dry DCM (50 mL). The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated. The residue is purified by column chromatography to yield 1,1-dimethoxycyclobutane-3-carbaldehyde.

Part 3: Synthesis of this compound via Corey-Fuchs Reaction

The final step involves the conversion of the aldehyde to the terminal alkyne using the Corey-Fuchs reaction.[9][10][11][12][13]

-

Reaction: 1,1-Dimethoxycyclobutane-3-carbaldehyde is treated with carbon tetrabromide and triphenylphosphine to form the corresponding dibromoalkene. This intermediate is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne.[10]

-

Rationale: The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[9][13]

Caption: Mechanism of the Corey-Fuchs reaction.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Carbon Tetrabromide (CBr₄) | 2.0 | 331.63 | 4.6 g |

| Triphenylphosphine (PPh₃) | 4.0 | 262.29 | 7.3 g |

| 1,1-Dimethoxycyclobutane-3-carbaldehyde | 1.0 | 144.17 | 1.0 g |

| n-Butyllithium (n-BuLi) in hexanes | 2.2 | 64.06 | (as 2.5 M soln) |

| Dichloromethane (DCM) | solvent | 84.93 | 50 mL |

| Tetrahydrofuran (THF) | solvent | 72.11 | 30 mL |

Experimental Procedure:

-

To a solution of carbon tetrabromide (4.6 g) and triphenylphosphine (7.3 g) in dry DCM (50 mL) at 0 °C is added a solution of 1,1-dimethoxycyclobutane-3-carbaldehyde (1.0 g) in dry DCM (10 mL). The mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour.

-

The reaction mixture is concentrated and the residue is purified by column chromatography to give 3-(dibromomethylidene)-1,1-dimethoxycyclobutane.

-

To a solution of the dibromoalkene in dry THF (30 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched with water (10 mL) and the mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion

This guide outlines a robust and detailed synthetic route to this compound. The presented protocol leverages well-established reactions in organic synthesis, providing a reliable method for accessing this valuable building block. The strategic incorporation of the conformationally restricted cyclobutane core and the versatile ethynyl functionality makes this compound a highly attractive scaffold for the development of novel therapeutics and functional materials.

References

-

Willems, S., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

- Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

Master Organic Chemistry. Formation of alkynes through double elimination of vicinal dibromides. [Link]

-

RSC Publishing. (2023). Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. [Link]

-

Gelest Technical Library. Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. [Link]

-

YouTube. (2014). Synthesis of Alkynes. [Link]

-

Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

-

Organic Chemistry Class Notes. Preparation of Alkynes: Elimination Reactions of Dihalides. [Link]

-

Grokipedia. Seyferth–Gilbert homologation. [Link]

-

Organic Syntheses Procedure. trimethylsilylacetylene. [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

-

Wikipedia. Seyferth–Gilbert homologation. [Link]

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

ACS Green Chemistry. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. [Link]

-

YouTube. (2025). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]

-

Grokipedia. Corey–Fuchs reaction. [Link]

-

NROChemistry. Seyferth-Gilbert Homologation. [Link]

-

NROChemistry. Corey-Fuchs Homologation. [Link]

-

PubMed Central. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

- Google Patents.

- Google Patents.

-

Indian Academy of Sciences. Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. [Link]

Sources

- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 6. EP0595228A2 - Process for the preparation of ketals - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Corey-Fuchs Reaction [organic-chemistry.org]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Chemical Properties of 3-Ethynyl-1,1-dimethoxycyclobutane

Introduction

Cyclobutane scaffolds have garnered significant interest in modern medicinal chemistry and drug discovery. Their inherent ring strain and unique three-dimensional geometry offer a valuable tool for creating conformationally restricted analogues of more flexible molecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The incorporation of a reactive ethynyl group and a stable dimethoxyacetal functionality onto this framework, as seen in 3-ethynyl-1,1-dimethoxycyclobutane, presents a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of this intriguing molecule, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a functionalized cyclobutane with a molecular formula of C₈H₁₂O₂. Its structure features a four-membered carbocyclic ring, a terminal alkyne, and a geminal diether (acetal). The presence of these distinct functional groups dictates its chemical behavior and potential applications.

| Property | Predicted Value |

| Molecular Weight | 140.18 g/mol |

| Molecular Formula | C₈H₁₂O₂ |

| IUPAC Name | This compound |

| Boiling Point | Estimated 150-170 °C (at atm. pressure) |

| Density | Estimated 0.95-1.05 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. |

Proposed Synthesis

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

-

[2+2] Cycloaddition: 1,1-Dimethoxyethene is reacted with 3-butynoyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the corresponding cyclobutanone intermediate.

-

Wittig Reaction: The cyclobutanone is then subjected to a Wittig reaction using a methylidene phosphorane (generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium) to introduce an exocyclic double bond.

-

Hydroboration-Oxidation: The resulting methylene cyclobutane is treated with a hydroborating agent (e.g., borane-tetrahydrofuran complex) followed by oxidative workup (hydrogen peroxide and sodium hydroxide) to afford the hydroxymethyl cyclobutane derivative.

-

Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.

-

Seyferth-Gilbert Homologation: Finally, the aldehyde is converted to the terminal alkyne via the Seyferth-Gilbert homologation using dimethyl (diazomethyl)phosphonate and a base like potassium tert-butoxide.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely heavily on spectroscopic techniques, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals for the cyclobutane ring protons, the methoxy groups, and the ethynyl group.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | s | 6H | -OCH₃ |

| ~2.8 | m | 1H | CH-C≡CH |

| ~2.5 | m | 2H | CH₂ (adjacent to CH-C≡CH) |

| ~2.2 | m | 2H | CH₂ (adjacent to C(OCH₃)₂) |

| ~2.0 | t | 1H | C≡C-H |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~100 | C(OCH₃)₂ |

| ~83 | C≡C-H |

| ~69 | C≡C-H |

| ~50 | -OCH₃ |

| ~35 | CH₂ |

| ~30 | CH-C≡CH |

| ~25 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence for the presence of the key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2950-2850 | Medium | C-H (aliphatic) stretch |

| ~2120 | Weak | C≡C stretch |

| ~1100-1050 | Strong | C-O (acetal) stretch |

digraph "Spectroscopic_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Synthesized Compound"]; B[label="IR Spectroscopy", fillcolor="#EA4335"]; C [label="NMR Spectroscopy", fillcolor="#FBBC05"]; D [label="Mass Spectrometry", fillcolor="#34A853"]; E [label="Functional Group Identification\n(C≡C, C-O, ≡C-H)"]; F [label="Structural Elucidation\n(Connectivity, Stereochemistry)"]; G [label="Molecular Weight and\nFragmentation Pattern"]; H [label="Structural Confirmation"];

A -> B; A -> C; A -> D; B -> E; C -> F; D -> G; E -> H; F -> H; G -> H; }

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by its two primary functional groups: the terminal alkyne and the dimethoxyacetal.

Reactions of the Ethynyl Group

The terminal alkyne is a versatile functional handle for a variety of chemical transformations:

-

Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic and can be removed by a strong base (e.g., n-butyllithium) to generate a lithium acetylide. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions. For instance, a [3+2] cycloaddition with an azide would yield a triazole, a common motif in medicinal chemistry.[6]

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the direct attachment of the cyclobutane scaffold to aromatic systems.

-

Hydration: In the presence of a mercury(II) catalyst and acid, the alkyne can be hydrated to form a methyl ketone.

Reactivity of the Dimethoxyacetal Group

The 1,1-dimethoxycyclobutane moiety functions as a protecting group for a ketone.

-

Stability: Acetals are generally stable under neutral and basic conditions, making them compatible with a wide range of reagents, including organometallics and reducing agents.[7][8]

-

Hydrolysis: The acetal is susceptible to hydrolysis under acidic conditions, which would regenerate the parent ketone.[9][10] This allows for the selective deprotection of the carbonyl group at a later stage in a synthetic sequence.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.

-

Scaffold for Bioisosteric Replacement: The cyclobutane ring can serve as a rigid, non-planar bioisostere for other groups, such as phenyl rings or longer alkyl chains. This can lead to improved metabolic stability and binding affinity.[1]

-

Introduction of 3D-Character: The puckered nature of the cyclobutane ring introduces three-dimensionality into otherwise flat molecules, which is often beneficial for target engagement.

-

Versatile Intermediate: The orthogonal reactivity of the ethynyl and acetal groups allows for the sequential introduction of different molecular fragments, facilitating the construction of diverse chemical libraries for high-throughput screening. For example, the ethynyl group can be used for "click" chemistry to conjugate the molecule to other entities.

-

Conformational Restriction: The rigid cyclobutane core can be used to lock a molecule in a specific conformation, which can be crucial for binding to a biological target.[2][3]

Conclusion

This compound, while not extensively characterized in the literature, represents a promising and versatile building block for organic synthesis and drug discovery. Its synthesis is achievable through established synthetic methodologies. The predictable reactivity of its functional groups, coupled with the desirable properties of the cyclobutane scaffold, makes it a valuable tool for medicinal chemists seeking to create novel molecules with enhanced pharmacological profiles. Further research into the synthesis and reactivity of this and related compounds is warranted to fully explore their potential in the development of new therapeutics.

References

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

A. Cyclobutane and cyclobutene motifs occur in many medicinally.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Ethynylcyclobutane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

1,1-Dimethoxycyclohexane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024, June 11). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Cycloaddition. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The [3+2]Cycloaddition Reaction. (n.d.). Retrieved January 20, 2026, from [Link]

-

Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (n.d.). Radboud Repository. Retrieved January 20, 2026, from [Link]

-

Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. (2021, March 3). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Organic Chemistry IR and NMR Spectroscopy of the Alkane Ethane. (2018, February 3). YouTube. Retrieved January 20, 2026, from [Link]

-

1,1-Dimethylcyclobutane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy. (2021, December 15). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved January 20, 2026, from [Link]

-

1,1-Dimethylcyclopentane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloaddition - Wikipedia [en.wikipedia.org]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

The Cyclobutane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful and versatile building block in contemporary medicinal chemistry. Its unique conformational properties and stereochemical richness offer a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of functionalized cyclobutanes, with a conceptual focus on structures exemplified by 3-ethynyl-1,1-dimethoxycyclobutane. We will explore the strategic incorporation of this scaffold in drug design, delve into key synthetic methodologies for its construction and functionalization, and discuss the reactivity of synthetically valuable moieties appended to the cyclobutane core.

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can bestow a range of desirable properties. Its inherent ring strain and puckered conformation provide a level of three-dimensional complexity that can facilitate precise interactions with biological targets.[1][2]

Key Advantages of the Cyclobutane Scaffold:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target and enhancing potency.

-

Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering a means to improve the pharmacokinetic profile of a drug candidate.[1]

-

Improved Physicochemical Properties: As a non-planar, sp³-rich scaffold, the cyclobutane ring can improve solubility and reduce the planarity of a molecule, which can be advantageous for oral bioavailability and avoiding interactions with flat, aromatic-binding proteins like those involved in toxicity.

-

Novel Chemical Space: The underutilization of the cyclobutane motif compared to more common five- and six-membered rings provides an opportunity to explore novel chemical space and develop intellectual property.[1]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other common functionalities, such as gem-dimethyl groups or alkenes, while offering a distinct vectoral projection of substituents.[2]

Core Identifiers and Physicochemical Properties

While "this compound" is not extensively documented in public chemical databases, we can extrapolate its fundamental properties. The presence of a terminal alkyne and a dimethyl acetal offers significant synthetic versatility.

| Identifier | Value | Source |

| CAS Number | Not publicly available in major databases. A commercial supplier lists a product with this name.[3] | N/A |

| Molecular Formula | C₈H₁₂O₂ | Calculated |

| Molecular Weight | 140.18 g/mol | Calculated |

| Key Functional Groups | Terminal Alkyne, Dimethyl Acetal | N/A |

Synthetic Strategies for Functionalized Cyclobutanes

The construction of substituted cyclobutanes has historically been a challenge. However, modern synthetic methods have made this scaffold more accessible.

[2+2] Cycloaddition Reactions

The most direct route to the cyclobutane core is through the [2+2] cycloaddition of two appropriately substituted alkenes or an alkene and an alkyne.[4] These reactions can be promoted thermally or photochemically.

Conceptual Synthetic Workflow for a Substituted Cyclobutane:

Caption: Synthetic pathways from the core molecule.

Applications in Drug Discovery

Functionalized cyclobutanes are increasingly found in clinical drug candidates across various therapeutic areas. T[1]heir ability to act as rigid scaffolds allows for the precise positioning of pharmacophoric elements to optimize interactions with biological targets. The synthetic handles present in molecules like this compound make them ideal starting points for the construction of libraries of complex molecules for screening and lead optimization.

Conclusion

While this compound itself may be a niche chemical entity, it serves as an excellent conceptual model for the strategic design and synthesis of functionalized cyclobutanes. The unique conformational constraints of the cyclobutane ring, combined with the versatile reactivity of appended functional groups, provide a rich platform for the discovery of next-generation therapeutics. As synthetic methodologies continue to advance, we can expect to see the cyclobutane scaffold play an increasingly prominent role in the design of innovative medicines.

References

-

PubChem. 1,3-Dimethylcyclobutane. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1-Dimethoxy-3-methylbutane. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Ethyl-1,3-dimethylcyclobutene. National Center for Biotechnology Information. [Link]

-

Baran, P. S., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(1), 1-12. [Link]

-

MDPI. Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. [Link]

-

PubChem. 3-Ethyl-1,1-dimethylcyclobutane. National Center for Biotechnology Information. [Link]

-

MDPI. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]

-

Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1857-1869. [Link]

-

Trost, B. M., & Krische, M. J. (2013). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 135(49), 18451-18465. [Link]

-

Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

-

SpectraBase. (E)-3-Ethylidene-1,2-bis(methoxycarbonyl)-4,4-dimethyl cyclobutene. [Link]

-

Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]

-

Wang, Y., et al. (2020). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 11(30), 7935-7940. [Link]

-

Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]

-

PubChem. 3,4-dimethylcyclobut-3-ene-1,2-dione. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Ethynyl-3-methylcyclopentane. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3-Dimethoxycyclobutanecarboxamide. National Center for Biotechnology Information. [Link]

-

Klimko, Y., et al. (2023). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Innovaciencia, 11(1), 1-10. [Link]

-

PubChem. 1,1-Dimethylcyclobutane. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 3-Ethynyl-1,1-dimethoxycyclobutane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel cyclobutane derivative, 3-ethynyl-1,1-dimethoxycyclobutane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation. By grounding its claims in authoritative sources and providing detailed, self-validating protocols, this guide aims to serve as a definitive resource for the analysis of this and structurally related molecules.

Introduction: The Structural Significance of this compound

The molecule this compound presents a unique combination of functionalities within a strained four-membered ring system. The presence of a terminal alkyne offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a potentially valuable building block in medicinal chemistry and materials science. The dimethoxy acetal at the C1 position serves as a protecting group for a carbonyl functionality, which can be revealed under specific acidic conditions. Understanding the precise spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will systematically explore the predicted spectroscopic data for this compound, providing a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. Each section will not only present the expected data but also elucidate the underlying principles that govern the spectral appearance, thereby offering a deeper understanding of the molecule's electronic and structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Cyclobutane Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the rigid and puckered nature of the cyclobutane ring, which can lead to diastereotopic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.20 | s | 6H | -OCH₃ | The two methoxy groups are chemically equivalent and appear as a sharp singlet. Their chemical shift is typical for methoxy groups of an acetal. |

| ~2.80 - 2.95 | m | 1H | H-3 | This proton is deshielded due to its proximity to the electron-withdrawing ethynyl group. The multiplicity will be complex due to coupling with the adjacent cyclobutane protons. |

| ~2.40 - 2.55 | m | 2H | H-2 (axial & equatorial) | These protons are adjacent to the acetal and the methine proton at C3. They are expected to be diastereotopic and will show complex splitting patterns. |

| ~2.20 - 2.35 | m | 2H | H-4 (axial & equatorial) | Similar to the H-2 protons, these are also diastereotopic and will exhibit complex splitting. |

| ~2.05 | s | 1H | ≡C-H | The acetylenic proton typically appears as a sharp singlet in this region.[1] |

Expert Insight: The puckered conformation of the cyclobutane ring is a key determinant of the observed coupling constants between the ring protons. Analysis of these coupling constants, through techniques like 2D NMR (COSY), can provide valuable information about the three-dimensional structure of the molecule. Protons on a cyclobutane ring typically exhibit chemical shifts around 1.98 ppm.[2][3] The substituents in this compound will cause shifts from this base value.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a count of the unique carbon environments and information about their hybridization.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~100 - 105 | C-1 | The quaternary carbon of the acetal is significantly deshielded by the two oxygen atoms. |

| ~83 | -C≡C-H | The sp-hybridized carbon of the terminal alkyne. |

| ~70 | -C≡C -H | The substituted sp-hybridized carbon of the alkyne. |

| ~50 | -OCH₃ | The carbon atoms of the two equivalent methoxy groups. |

| ~35 - 40 | C-2 & C-4 | The methylene carbons of the cyclobutane ring. Their exact shift will depend on the ring conformation. |

| ~25 - 30 | C-3 | The methine carbon attached to the ethynyl group. |

Authoritative Grounding: The chemical shifts of cyclobutane carbons are influenced by ring strain and substitution. Unsubstituted cyclobutane has a ¹³C chemical shift of 22.4 ppm. The presence of substituents significantly alters these values.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 512-2048 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. For this compound, the IR spectrum will clearly indicate the presence of the terminal alkyne and the C-O bonds of the acetal.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal alkyne C-H bond.[1][4][5] |

| ~2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H bonds of the cyclobutane ring and methoxy groups. |

| ~2120 | Weak-Medium | C≡C stretch | Carbon-carbon triple bond of the terminal alkyne.[4][5] |

| ~1100-1050 | Strong | C-O stretch | Asymmetric and symmetric stretching of the acetal C-O bonds. |

Causality in Experimental Choices: The sharpness and high frequency of the ≡C-H stretch at ~3300 cm⁻¹ is a highly diagnostic feature that distinguishes it from the broader O-H or N-H stretching bands that can appear in a similar region.[4][5] The weakness of the C≡C stretch is typical for terminal alkynes.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Molecular Ion (M⁺):

-

The molecular formula of this compound is C₈H₁₂O₂.

-

The calculated monoisotopic mass is 140.0837 g/mol .

-

The molecular ion peak (M⁺) is expected at m/z = 140.

Key Fragmentation Pathways: The fragmentation of acetals in EI-MS is well-characterized. The primary fragmentation pathways for this compound are expected to be:

-

Loss of a methoxy radical (-•OCH₃): This is a common fragmentation for acetals, leading to a resonance-stabilized oxonium ion.

-

[M - 31]⁺ at m/z = 109.

-

-

Loss of methanol (-CH₃OH): This can occur via a rearrangement process.

-

[M - 32]⁺ at m/z = 108.

-

-

Cleavage of the cyclobutane ring: The strained ring can undergo various cleavage patterns.

Predicted Mass Spectrum Fragments:

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Low | [M]⁺ |

| 109 | High | [M - •OCH₃]⁺ |

| 108 | Medium | [M - CH₃OH]⁺ |

| 81 | Medium | [C₆H₉]⁺ (Loss of C₂H₃O₂) |

| 75 | High | [CH(OCH₃)₂]⁺ |

Trustworthiness of Protocols: The fragmentation patterns of acetals are highly reproducible under standard EI conditions, making them a reliable diagnostic tool.[6][7][8] The high relative abundance of the [M - •OCH₃]⁺ and the [CH(OCH₃)₂]⁺ fragments would provide strong evidence for the 1,1-dimethoxy functionality.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane).

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation and peak shape.

MS Parameters (EI):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: Typically 230 °C.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern.

Visualization of Key Concepts

Visual aids are essential for understanding complex chemical information. The following diagrams illustrate the molecular structure and a typical experimental workflow.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed prediction and interpretation of the expected spectral data, grounded in fundamental principles and authoritative literature. The unique structural features of this molecule—the strained cyclobutane ring, the terminal alkyne, and the acetal functionality—each contribute distinct and identifiable signatures to the various spectra. By following the outlined experimental protocols and understanding the rationale behind the spectral features, researchers can confidently identify and characterize this valuable synthetic building block.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Alkynes. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ACS Publications. (1998). Mass Spectrometry of the Acetal Derivatives of...[Link]

-

The Journal of Organic Chemistry. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

RSC Publishing. (n.d.). Mass Spectra of Some Acetals. [Link]

-

ACS Publications. (n.d.). Mass Spectra of Acetal-Type Compounds. [Link]

-

PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. datapdf.com [datapdf.com]

- 7. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 3-ethynyl-1,1-dimethoxycyclobutane

Introduction

3-ethynyl-1,1-dimethoxycyclobutane is a versatile building block in modern organic synthesis, particularly valued in medicinal chemistry and materials science. Its unique structure, combining a strained cyclobutane ring, a reactive terminal alkyne, and a protective acetal group, offers a trifecta of functionalities for constructing complex molecular architectures. The terminal alkyne is amenable to a wide range of transformations, including "click" chemistry, Sonogashira coupling, and various addition reactions[1][2]. The dimethoxycyclobutane moiety serves as a bioisostere for other chemical groups, potentially influencing the pharmacokinetic and pharmacodynamic properties of a parent molecule[3].

However, the very features that make this compound synthetically attractive also present inherent stability challenges. The ring strain of the cyclobutane, the reactivity of the alkyne, and the sensitivity of the acetal group all contribute to potential degradation pathways. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity from storage to application.

Chemical Structure and Functional Group Analysis: A Triad of Reactivity

To understand the stability profile of this compound, it is essential to deconstruct the molecule into its core functional components and analyze their individual chemical behaviors.

-

The Cyclobutane Ring: Four-membered carbocycles like cyclobutane are characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds)[4][5]. While generally stable at room temperature, this inherent strain makes the ring susceptible to opening under various conditions, including acidic, basic, thermal, or photochemical stress[6]. For drug development professionals, it's crucial to recognize that while the cyclobutane ring can offer conformational restriction, its stability can be context-dependent within a larger molecule[3].

-

The Acetal (1,1-dimethoxy) Group: The 1,1-dimethoxy group is a protective acetal. Acetals are kinetically stable under neutral and basic conditions, making them excellent protecting groups for ketones. However, they are highly susceptible to hydrolysis under acidic conditions, readily reverting to the parent ketone and two equivalents of methanol[7][8][9]. The mechanism proceeds via a resonance-stabilized carboxonium ion, and the presence of even trace amounts of acid can catalyze this degradation[7][10]. This acid sensitivity is the most significant, immediate stability concern for this compound.

-

The Terminal Alkyne (Ethynyl Group): The C-H bond of a terminal alkyne is notably more acidic (pKa ≈ 25) than that of alkanes or alkenes[11]. This acidity means the compound can be deprotonated by strong bases to form a nucleophilic acetylide anion[11]. While generally stable, terminal alkynes can undergo undesired reactions in the presence of certain metals (especially copper, which can lead to oxidative coupling) or strong bases. Protection of the terminal alkyne may be necessary for some synthetic steps, highlighting its inherent reactivity[12].

Potential Degradation Pathways

The combination of these three functional groups leads to several potential degradation pathways. The most probable pathway is the acid-catalyzed hydrolysis of the acetal group, which is likely the primary mode of decomposition under ambient, non-ideal conditions.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the chemical properties of the functional groups, the following storage and handling conditions are recommended to maximize the shelf-life and purity of this compound. A related compound, 3,3-dimethoxycyclobutane-1-carboxylate methyl ester, is recommended to be stored at room temperature, which provides a useful reference point[13].

Data Presentation: Storage Condition Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation pathways, especially those involving the strained cyclobutane ring. While room temperature may be acceptable for short periods, long-term storage should be under refrigeration. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which in the presence of acidic surfaces (like glass), can initiate hydrolysis of the acetal. |

| Light | Amber Vial / Dark | Protects the compound from potential photochemical degradation or rearrangement reactions associated with the strained cyclobutane ring. |

| Container | Borosilicate glass vial with a PTFE-lined cap | Provides a non-reactive surface. The PTFE liner prevents moisture ingress and potential leaching from the cap material. |

| Handling | In a dry, well-ventilated area or fume hood | Minimizes contact with moisture and air. Standard practice for handling volatile organic compounds. |

Experimental Protocol: Purity and Stability Assessment via ¹H NMR

To ensure the integrity of this compound, especially after prolonged storage or before use in a critical reaction, its purity should be verified. A simple ¹H NMR spectrum can quickly identify the presence of the primary degradation product, 3-ethynylcyclobutanone.

Step-by-Step Methodology

-

Sample Preparation:

-

Carefully weigh approximately 5-10 mg of this compound in a clean, dry vial under an inert atmosphere if possible.

-

Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃). Ensure the solvent is from a fresh, sealed bottle to minimize acid impurities.

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure proper shimming to obtain sharp peaks for accurate integration.

-

-

Spectral Analysis:

-

Identify Key Peaks for the Parent Compound:

-

The two methoxy groups (-OCH₃) of the acetal should appear as a sharp singlet.

-

The terminal alkyne proton (-C≡CH) will be a distinct singlet or a narrow triplet.

-

The cyclobutane ring protons will appear as a series of multiplets.

-

-

Look for Degradation Product Peaks:

-

The primary degradation product, 3-ethynylcyclobutanone, will lack the characteristic acetal methoxy singlet.

-

The cyclobutane protons adjacent to the newly formed ketone will be shifted downfield compared to the parent compound.

-

-

Quantification:

-

Integrate the area of a well-resolved peak from the parent compound (e.g., the acetal methoxy singlet) and a peak from the degradation product.

-

The relative integration values can provide an estimate of the purity.

-

-

Mandatory Visualization: Workflow for Stability Assessment

Caption: Decision workflow for assessing the stability and purity of the compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly tied to its purity. The compound's stability is primarily threatened by the acid-catalyzed hydrolysis of its acetal functional group. By understanding the inherent reactivity of its constituent parts—the strained cyclobutane ring, the acid-labile acetal, and the reactive terminal alkyne—researchers can implement effective storage and handling strategies. Adherence to the recommendations outlined in this guide—specifically, storage under refrigerated, inert, and dark conditions—will significantly mitigate degradation risks. Regular purity assessment via techniques like ¹H NMR is a critical, self-validating step to ensure the integrity of the material before its use in sensitive and high-stakes applications like drug development.

References

-

Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). National Institutes of Health. [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

-

Stability of acetals and hemi-acetals in acid and base. (2019). YouTube. [Link]

-

Hydrates, Hemiacetals, and Acetals. (2025). Master Organic Chemistry. [Link]

-

Concept and reaction schemes of the synthesis and degradation of... (n.d.). ResearchGate. [Link]

-

Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]

-

Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.). MDPI. [Link]

-

Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). ResearchGate. [Link]

-

Terminal Alkyne Biosynthesis in Marine Microbes. (n.d.). National Institutes of Health. [Link]

-

Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? (2021). Chemistry Stack Exchange. [Link]

-

Stability of Cycloalkanes - Ring Strain. (2023). Chemistry LibreTexts. [Link]

-

Core type 2 triose with terminal alkyne (Linker-CΞCH A). (n.d.). Amerigo Scientific. [Link]

-

Ethynylcyclobutane. (n.d.). PubChem. [Link]

-

The application of cyclobutane derivatives in organic synthesis. (2025). ResearchGate. [Link]

-

Alkynes. (2021). Chemistry LibreTexts. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). sioc-journal.cn. [Link]

Sources

- 1. Terminal Alkyne Biosynthesis in Marine Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]

- 13. 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester 97% | CAS: 98231-07-3 | AChemBlock [achemblock.com]

The Cyclobutane Ring: A Strained Scaffold for Potent Bioactivity in Natural Products

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Allure of the Strained Ring

In the vast and intricate world of natural products, the cyclobutane moiety stands out as a fascinating structural anomaly.[1][2] Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal tetrahedral geometry, would seemingly destine it for chemical instability. Yet, nature has repeatedly harnessed this strained four-membered ring to construct a diverse arsenal of biologically active molecules.[1][2][3] This guide provides a comprehensive exploration of the discovery, origins, and intricate biosynthetic and synthetic routes to cyclobutane-containing natural products. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the causality behind the experimental choices and the elegant logic of nature's synthetic machinery.

Part 1: Discovery and Isolation - Unearthing Nature's Hidden Gems

The journey to understanding cyclobutane-containing natural products begins with their discovery, often in complex biological matrices. These molecules are found across a wide range of organisms, from terrestrial plants and fungi to marine invertebrates.[1][3] The isolation and structural elucidation of these often-rare compounds present significant challenges due to their unique chemical properties and the minute quantities in which they are typically found.[4]

A Rich Tapestry of Biological Sources

Cyclobutane-containing natural products are not confined to a single domain of life. They have been isolated from a remarkable diversity of sources:

-

Plants: The genus Piper, for instance, is a rich source of cyclobutane-containing alkaloids, such as the piperarborenines.[1]

-

Fungi: Various fungi and their endophytic partners produce a range of bioactive cyclobutane alkaloids.[3]

-

Marine Invertebrates: Marine sponges, in particular, are a prolific source of unique cyclobutane-containing metabolites, including the potent antimicrobial agent sceptrin, first isolated from Agelas sceptrum.[1][2]

Experimental Workflow: From Bioassay-Guided Fractionation to Pure Compound

The process of isolating a novel cyclobutane-containing natural product is a meticulous endeavor, often guided by bioassays that reveal the presence of a compound with desired activity.

Experimental Protocol: Isolation of a Hypothetical Cyclobutane-Containing Alkaloid from a Marine Sponge

This protocol outlines a generalized approach for the isolation of a bioactive cyclobutane metabolite from a marine sponge.

-

Sample Collection and Preparation:

-

Collect sponge specimens and immediately freeze them at -80°C to halt enzymatic degradation.

-

Lyophilize the frozen sponge tissue to remove water, yielding a dry, powdered material.

-

-

Extraction:

-

Perform a sequential extraction of the dried sponge powder with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM), and finally methanol (MeOH). This initial fractionation separates compounds based on their general polarity.

-

Concentrate each solvent extract in vacuo to obtain the crude extracts.

-

-

Bioassay-Guided Fractionation:

-

Screen the crude extracts for the desired biological activity (e.g., antimicrobial, cytotoxic).

-

Select the most active crude extract for further fractionation. For a moderately polar alkaloid, the DCM or MeOH extract is often the most promising.

-

-

Column Chromatography:

-

Subject the active crude extract to column chromatography. Silica gel is a common stationary phase for the initial separation of moderately polar compounds.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Test the collected fractions in the bioassay to identify those containing the active compound(s).

-

-

Further Purification using High-Performance Liquid Chromatography (HPLC):

-

Pool the active fractions from column chromatography and concentrate them.

-

Subject the concentrated active fraction to preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used.

-

Elute with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape for alkaloids.

-

Collect the peaks corresponding to the active compound(s).

-

-

Purity Assessment and Structure Elucidation:

-

Assess the purity of the isolated compound using analytical HPLC.

-

Determine the structure of the pure compound using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Caption: A generalized workflow for the isolation of bioactive natural products.

Part 2: The Genesis of the Cyclobutane Ring - Biosynthetic Pathways

Nature employs sophisticated enzymatic machinery to construct the strained cyclobutane ring. The biosynthesis of these fascinating molecules often involves pericyclic reactions, such as [2+2] and [4+2] cycloadditions, catalyzed by specialized enzymes.[5][6][7]

Enzymatic [2+2] and [4+2] Cycloadditions: A Tale of Two Pathways

The formation of the cyclobutane ring in natural products is predominantly attributed to two key cycloaddition reactions:

-

[2+2] Cycloaddition: This reaction involves the joining of two alkene moieties to form a four-membered ring. While photochemical [2+2] cycloadditions are common in synthetic chemistry, the existence of enzymes that catalyze thermal [2+2] cycloadditions has been a subject of intense research.[5][6][8] The enzyme PloI4, involved in the biosynthesis of pyrroindomycins, has been shown to catalyze a competitive [2+2] and [4+2] cycloaddition, providing a rare example of an enzymatic thermal [2+2] cycloaddition.[3][6]

-

[4+2] Cycloaddition (Diels-Alder Reaction): This powerful reaction forms a six-membered ring from a conjugated diene and a dienophile. While not directly forming a cyclobutane ring, Diels-Alder reactions are crucial in the biosynthesis of many complex natural products, and the enzymes that catalyze them, known as Diels-Alderases, are a fascinating area of study.[7][9]

Key Enzyme Families in Cyclobutane Biosynthesis

Several classes of enzymes play pivotal roles in the biosynthesis of cyclobutane-containing natural products:

-

Terpene Synthases/Cyclases: These enzymes are responsible for the cyclization of linear isoprenoid precursors into a vast array of terpene structures, some of which contain cyclobutane rings. The formation of the cyclobutane ring in these pathways often proceeds through carbocationic intermediates.

-

Polyketide Synthases (PKSs): PKSs are large, modular enzymes that synthesize polyketides through the sequential condensation of small carboxylic acid units. In some cases, the polyketide chain can undergo intramolecular cyclizations to form cyclobutane rings.

-

Non-ribosomal Peptide Synthetases (NRPSs): NRPSs are responsible for the synthesis of a wide variety of peptide-based natural products. While less common, some NRPS-derived natural products incorporate cyclobutane moieties.

Caption: Overview of enzymatic cyclobutane formation.

Part 3: Laboratory Synthesis - Mimicking and Innovating Nature's Chemistry

The total synthesis of cyclobutane-containing natural products is a significant challenge for organic chemists, driving the development of novel synthetic methodologies.[10][11] The construction of the strained four-membered ring with precise stereochemical control is a key hurdle.

The Power of Photochemical [2+2] Cycloaddition

One of the most direct and widely used methods for synthesizing cyclobutane rings in the laboratory is the photochemical [2+2] cycloaddition of two alkenes.[2][8][12][13][14][15] This reaction is typically carried out by irradiating a solution of the alkene(s) with UV light, often in the presence of a photosensitizer.

Experimental Protocol: A Generalized Photochemical [2+2] Cycloaddition

This protocol describes a general procedure for a photochemical [2+2] cycloaddition to form a cyclobutane ring.

-

Reactant and Solvent Preparation:

-

Dissolve the alkene substrates in a suitable solvent in a quartz reaction vessel. The choice of solvent is crucial and should be transparent to the wavelength of light being used. Dichloromethane and acetone are common choices.

-

If a photosensitizer (e.g., benzophenone) is required to facilitate the reaction, add it to the solution.

-

Degas the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.

-

-

Irradiation:

-

Place the reaction vessel in a photochemical reactor equipped with a suitable light source, such as a medium-pressure mercury lamp.[16][17]

-

Irradiate the solution while maintaining a constant temperature, often with cooling to prevent side reactions.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to separate the desired cyclobutane product from unreacted starting materials and any side products.

-

Case Study: The Total Synthesis of Piperarborenine D

The total synthesis of piperarborenine D, a cyclobutane-containing natural product from Piper arboreum, provides an excellent example of the strategic application of modern synthetic methods. Initial structural assignments were revised based on the outcomes of total synthesis efforts. One successful approach utilized an intramolecular [2+2] photocycloaddition strategy to construct the key cyclobutane core, demonstrating the power of this method in complex molecule synthesis.[3][16]

Part 4: Biological Activity and Therapeutic Potential

Cyclobutane-containing natural products exhibit a broad spectrum of biological activities, making them attractive leads for drug discovery.[1][3] Their unique three-dimensional structures, conferred by the strained cyclobutane ring, often lead to high-affinity interactions with biological targets.

| Natural Product Class | Example(s) | Biological Activity | Source Organism(s) |

| Alkaloids | Sceptrin, Piperarborenines | Antimicrobial, Antitumor | Marine Sponges, Piper species |

| Terpenoids | Grandisol, Lineatin | Insect Pheromones | Various Plants and Insects |

| Lignans | Endiandric Acids | Antiviral | Endiandra species |

| Nucleosides | Cyclobutane Pyrimidine Dimers | DNA Photoproducts | Formed by UV radiation on DNA |

Table 1: Selected examples of cyclobutane-containing natural products and their biological activities.

Antimicrobial Properties: A Promising Frontier

A significant number of cyclobutane-containing natural products have demonstrated potent antimicrobial activity.[1][3] The unique scaffold of these molecules may allow them to evade existing resistance mechanisms in pathogenic microbes.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard and quantitative technique for assessing the antimicrobial efficacy of a compound.[4][10][18][19][20]

-

Preparation of Reagents:

-

Prepare a stock solution of the purified cyclobutane natural product in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]

-

-

Serial Dilution in a 96-Well Plate:

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium to create a range of concentrations.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Part 5: Structural Elucidation - Deciphering the Four-Membered Ring

The precise determination of the structure, particularly the stereochemistry, of the cyclobutane ring is a critical and often challenging aspect of natural product chemistry.[16] NMR spectroscopy is the most powerful tool for this purpose.

The Nuances of NMR Spectroscopy for Cyclobutane Stereochemistry

The puckered nature of the cyclobutane ring and the potential for ring-flipping can lead to complex and sometimes "erratic" NMR chemical shifts.[16] However, careful analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide definitive stereochemical assignments.[13][21][22][23][24][25]

-

Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) around the cyclobutane ring is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. This relationship allows for the determination of the relative stereochemistry of substituents on the ring.

-

Nuclear Overhauser Effect (NOE): NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for determining the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, providing crucial information about the stereochemistry of the cyclobutane ring.[21]

Conclusion: The Future is Four-Membered

Cyclobutane-containing natural products represent a rich and underexplored area of chemical diversity with immense potential for drug discovery. The continued exploration of novel biological sources, coupled with advances in biosynthetic pathway elucidation and innovative synthetic strategies, promises to unlock a new generation of therapeutic agents based on this unique and potent scaffold. The challenges in their isolation, synthesis, and structural characterization are significant, but the potential rewards in the form of novel medicines are a powerful driving force for continued research in this exciting field.

References

-

Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 14(12), 1018-1029. [Link]

-

Cushnie, T. P., & Lamb, A. J. (2011). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 18(11), 923-933. [Link]

-

Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(4), 854-885. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Baran, P. S., Maimone, T. J., & Richter, J. M. (2011). Total synthesis and structural revision of the piperarborenines via sequential cyclobutane C–H arylation. Journal of the American Chemical Society, 134(1), 18-21. [Link]

-

Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab Manual. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

-

Ikeda, H., Ogasawara, Y., & Dairi, T. (2014). Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host. The Journal of antibiotics, 67(1), 29-35. [Link]

-

Nicolaou, K. C., & Sorensen, E. J. (2005). The Art of Total Synthesis Through Cascade Reactions. Proceedings of the National Academy of Sciences, 102(44), 15813-15818. [Link]

-

Blunt, J. W., Copp, B. R., Keyzers, R. A., Munro, M. H., & Prinsep, M. R. (2009). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Nature protocols, 4(2), 196-209. [Link]

-

Yang, P., Jia, Q., Song, S., & Huang, X. (2023). [2+ 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural product reports, 40(6), 1094-1129. [Link]

-

Bach, T. (2015). A Simple [2+ 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education, 92(8), 1418-1421. [Link]

-

Anjaneyulu, A. S. R., & Rao, D. S. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 107(1), 43-49. [Link]

-

Komatsu, K., & Onodera, S. (2018). Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. Applied Sciences, 8(11), 2269. [Link]

-

Thorwirth, R., & Bach, T. (2021). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+ 2] Photocycloaddition Reactions. Chemical reviews, 121(15), 9419-9486. [Link]

-

de la Torre, M. C., & Rodriguez, I. (2018). Cyclobutanes in small-molecule drug candidates. Future medicinal chemistry, 10(15), 1857-1875. [Link]

-

Bilić, A., & Vianello, R. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504-1507. [Link]

-

Black, D. S. C. (1982). Endiandric Acid B. J. Am. Chem. Soc., 104(20), 5555-5557. [Link]

-

Stierle, A. A., & Stierle, D. B. (2014). Extraction and Chemical Profiling of a Caribbean Marine Sponge Clathria SP. Digital Commons @ Cal Poly. [Link]

-

Segre, A. L., Bella, J., & Raza, G. H. (2001). Structures and NMR Parameters of 1, 2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(S1), S43-S48. [Link]

-

Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481-1486. [Link]

-

Gao, X., et al. (2023). A cyclase that catalyses competing 2+ 2 and 4+ 2 cycloadditions. Nature chemistry, 15(2), 177-184. [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Enone–alkene cycloadditions. Accounts of chemical research, 47(10), 3174-3183. [Link]

-

Kelly, W. L. (2016). Recent Advances in Enzymatic Complexity Generation: Cyclization Reactions. Biochemistry, 55(40), 5587-5600. [Link]

-

Barnes, T. H. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1, 4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. Auburn University Electronic Theses and Dissertations. [Link]

-

Fetzner, S. (2004). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich Heine University Düsseldorf. [Link]

-

Bouzidi, N., et al. (2017). Extraction and Recovery of Bioactive Metabolites from Marine Sponge" Ircinia spinulosa". World Journal of Innovative Research, 1(2), 10-14. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-